N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of ZINC01139158 is tubulin , a globular protein that is a key component of the cytoskeleton . Tubulin forms microtubules, which are essential for maintaining cell shape, enabling cell division, and facilitating intracellular transport . Thiazole derivatives, such as ZINC01139158, have been found to inhibit tubulin polymerization, disrupting the formation of microtubules .
Mode of Action
ZINC01139158 interacts with its target, tubulin, by binding to the colchicine binding site . This binding inhibits the polymerization of tubulin into microtubules, disrupting the normal function of the cytoskeleton . The disruption of microtubule dynamics can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by ZINC01139158 is the microtubule dynamics . Microtubules, composed of tubulin, are dynamic structures that undergo constant assembly and disassembly. By inhibiting tubulin polymerization, ZINC01139158 disrupts this dynamic equilibrium . This disruption can affect various downstream processes, including cell division, intracellular transport, and maintenance of cell shape .
Pharmacokinetics
The metabolism and excretion of these compounds can vary depending on their specific structures . It’s important to note that the bioavailability of a compound can be influenced by various factors, including its solubility, stability, and the presence of transporters or metabolic enzymes.
Result of Action
The primary result of ZINC01139158’s action is the inhibition of cell division, particularly in cancer cells . By disrupting microtubule dynamics, the compound can induce cell cycle arrest at the G2/M phase . This can lead to apoptosis, or programmed cell death, resulting in the reduction of tumor growth .
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-23-13-8-6-12(7-9-13)14-11-26-19(20-14)21-18(22)17-10-24-15-4-2-3-5-16(15)25-17/h2-9,11,17H,10H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKDJURJZFXJHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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